2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid
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Overview
Description
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is a fluorinated organic compound with the molecular formula C9H4F4O4. This compound is characterized by the presence of four fluorine atoms and a dioxine ring structure, making it a unique and interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxine derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of fluorinated polymers and materials with specialized properties
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with similar fluorine content but different structural properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a different backbone structure.
Uniqueness
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is unique due to its dioxine ring structure combined with multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O4/c10-8(11)9(12,13)17-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMAWBGTXPIGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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